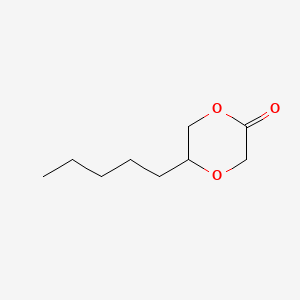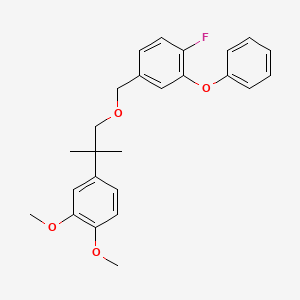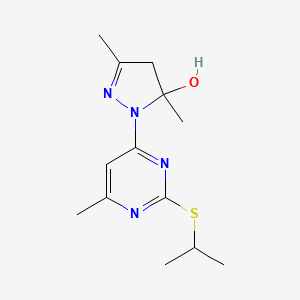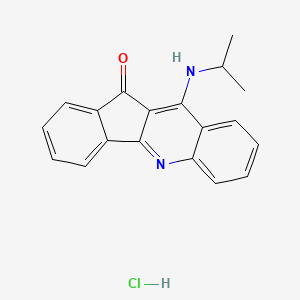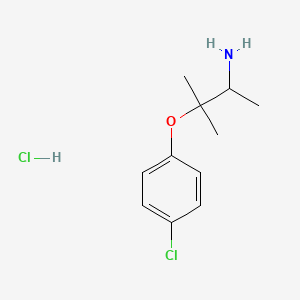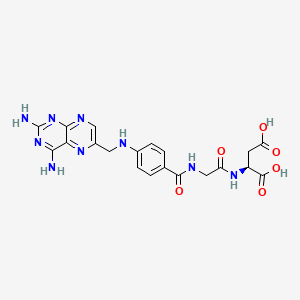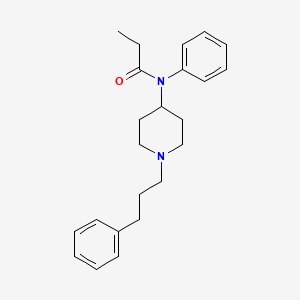
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, a methyl group, and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexylphenyl Intermediate: The initial step involves the formation of the cyclohexylphenyl intermediate through a Friedel-Crafts alkylation reaction. Cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-cyclohexylphenyl chloride.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group through a Grignard reaction. The 4-cyclohexylphenyl chloride is reacted with methylmagnesium bromide to form 4-cyclohexylphenylmethyl ketone.
Formation of the Pyrrolidinyl Group: The final step involves the formation of the pyrrolidinyl group through a nucleophilic substitution reaction. The 4-cyclohexylphenylmethyl ketone is reacted with pyrrolidine in the presence of a base, such as sodium hydride, to form 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone: The free base form of the compound without the hydrochloride salt.
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone acetate: An ester derivative with different solubility and reactivity properties.
1-(4-Cyclohexylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone sulfate: A sulfate salt with potential differences in pharmacokinetics and bioavailability.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research.
Eigenschaften
CAS-Nummer |
95796-02-4 |
|---|---|
Molekularformel |
C20H30ClNO |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
1-(4-cyclohexylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H29NO.ClH/c1-16(15-21-13-5-6-14-21)20(22)19-11-9-18(10-12-19)17-7-3-2-4-8-17;/h9-12,16-17H,2-8,13-15H2,1H3;1H |
InChI-Schlüssel |
ANABNBCQHUKLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


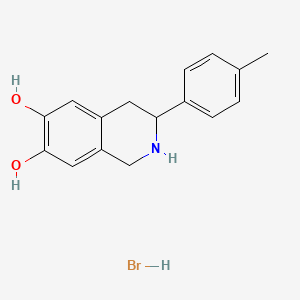
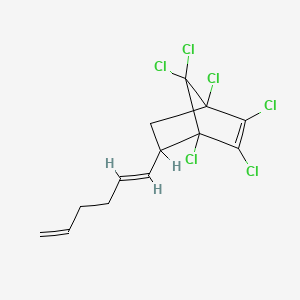

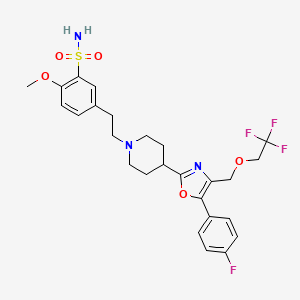
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

